N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzimidazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling with the oxadiazole moiety. Key steps include:
Formation of Imidazole Intermediate: This can be achieved through the cyclization of glyoxal with ammonia and formaldehyde.
Synthesis of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling Reaction: The imidazole and benzimidazole intermediates are then coupled with an oxadiazole precursor under specific conditions, such as the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzimidazole rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: This compound shares the triazole ring but differs in its functional groups and overall structure.
Indole-3-butyric acid: While structurally different, it shares some functional group similarities and is used in plant growth regulation.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide stands out due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16F3N7O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H16F3N7O2/c19-18(20,21)17-24-12-4-1-2-5-13(12)28(17)10-14-25-16(30-26-14)15(29)23-6-3-8-27-9-7-22-11-27/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,23,29) |
InChI Key |
XQVVXYZRHGEZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCCCN4C=CN=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.